molecular formula C11H14INO B246264 N-(2-ethyl-4-iodophenyl)propanamide

N-(2-ethyl-4-iodophenyl)propanamide

Cat. No.: B246264
M. Wt: 303.14 g/mol
InChI Key: SYTYPCARTYBHSJ-UHFFFAOYSA-N
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Description

N-(2-ethyl-4-iodophenyl)propanamide is a propanamide derivative featuring a phenyl ring substituted with an ethyl group at the 2-position and an iodine atom at the 4-position. Propanamides are characterized by a carbonyl group linked to an amine-bound aromatic or aliphatic moiety. Substituents on the phenyl ring significantly influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. The 2-ethyl group introduces steric effects, while the 4-iodo substitution adds substantial molecular weight and polarizability, which may impact binding affinity in biological systems .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-(2-ethyl-4-iodophenyl)propanamide

InChI

InChI=1S/C11H14INO/c1-3-8-7-9(12)5-6-10(8)13-11(14)4-2/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

SYTYPCARTYBHSJ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)I)NC(=O)CC

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Propanamide Derivatives

Propanamide derivatives vary widely in their aromatic substituents, as demonstrated in the evidence:

Halogen-Substituted Propanamides
  • N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF): A fentanyl analog with a 4-fluoro substituent, exhibiting opioid activity due to μ-opioid receptor binding. The fluorine atom enhances metabolic stability compared to non-halogenated analogs .
  • N-(2-hydroxyphenyl)propanamide : Features a 2-hydroxy group, contributing to hydrogen-bonding capacity. This compound (MW: 165.19) is structurally simpler but lacks reported pharmacological data .
Alkyl- and Alkoxy-Substituted Propanamides
  • Para-methoxyfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) : The 4-methoxy group increases lipophilicity, enhancing blood-brain barrier penetration and opioid potency .
Complex Heterocyclic Propanamides
  • Tasimelteon (N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide) : A melatonin receptor agonist approved for circadian rhythm disorders. Its cyclopropane-benzofuran structure enables high receptor specificity .
  • N-(2-((2-cyano-6-iodo-4-nitrophenyl)azo)-5-(dimethylamino)phenyl)propanamide: A dye-related compound with azo and iodo groups, highlighting the versatility of propanamides in non-pharmaceutical applications .

Key Observations :

  • Steric and Electronic Effects : The 2-ethyl group may hinder rotational freedom, affecting conformational stability, while electron-withdrawing iodine could reduce aromatic ring reactivity .
  • Biological Implications : Fentanyl analogs (e.g., 4F-iBF) demonstrate that small substituent changes (e.g., fluoro vs. iodo) drastically alter potency and selectivity. The target compound’s iodine atom may confer unique pharmacokinetic or toxicological profiles.

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